Pyracarbolid, PESTANAL(R), analytical standard

Photostability Carboxanilide fungicides Foliar persistence

Pyracarbolid (CAS 24691-76-7, MW 217.26 g/mol, molecular formula C₁₃H₁₅NO₂) is an anilide fungicide belonging to the carboxylic acid carboxanilide class, historically commercialized as Sicarol® (Hoe. It functions as a systemic foliar fungicide with a mode of action targeting succinate dehydrogenase (SDH, complex II) in the mitochondrial electron transport chain of Basidiomycete fungi, placing it among the first-generation SDHI fungicides.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B12056050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyracarbolid, PESTANAL(R), analytical standard
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC1=CC(CCO1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H15NO2/c1-10-9-11(7-8-16-10)13(15)14-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,14,15)
InChIKeyRVUAOAREEJAWAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyracarbolid PESTANAL® Analytical Standard: Compound Identity, Class, and Core Specifications for Procurement


Pyracarbolid (CAS 24691-76-7, MW 217.26 g/mol, molecular formula C₁₃H₁₅NO₂) is an anilide fungicide belonging to the carboxylic acid carboxanilide class, historically commercialized as Sicarol® (Hoe 13764) . It functions as a systemic foliar fungicide with a mode of action targeting succinate dehydrogenase (SDH, complex II) in the mitochondrial electron transport chain of Basidiomycete fungi, placing it among the first-generation SDHI fungicides [1]. The PESTANAL® product line designation (Product Number 45646, brand SIAL) identifies this as a neat analytical standard supplied at ≥98.0% purity (HPLC) with batch-specific Certificate of Analysis, designed for use as a reference material in chromatographic and mass spectrometric quantification workflows .

Why Carboxanilide Fungicide Standards Cannot Be Interchanged: Photostability and Field Efficacy Differentiate Pyracarbolid from Carboxin and Other Analogs


Within the carboxylic acid anilide fungicide family, individual compounds exhibit dramatically divergent photostability profiles that dictate their suitability for foliar versus seed-treatment applications. Carboxin, the prototypical oxathiin carboxanilide, undergoes near-complete photoinactivation (~100% after 40 h sunlight on leaf surfaces), confining its utility to seed and soil treatments, whereas pyracarbolid exhibits intermediate photostability (83% activity loss after 80 h sunlight), positioning it for foliar rust control [1]. Furthermore, field efficacy against Hemileia vastatrix (coffee leaf rust) is not uniform across fungicide classes: pyracarbolid at 0.6% provided superior disease control compared to both carbendazim at 0.4% and cuprous oxide at 0.7% in a direct head-to-head field trial, demonstrating that neither a benzimidazole nor an inorganic copper fungicide can serve as a 1:1 substitute [2]. These compound-specific performance characteristics mean that selection of the correct analytical standard is critical for residue method validation targeting the exact analyte of regulatory or toxicological interest.

Quantitative Differentiation Evidence for Pyracarbolid PESTANAL®: Head-to-Head Photostability, Field Efficacy, Low-Concentration Antifungal Activity, Purity Certification, and Dual-Technique Suitability


Photostability Ranking Among Seven Carboxanilide Fungicides: Pyracarbolid Occupies a Defined Intermediate Position Between Photolabile Carboxin and Photostable Oxycarboxin

In a head-to-head photostability study of seven carboxylic acid anilide fungicides, pyracarbolid demonstrated 58% inactivation after 4 h of UV light (254 nm) irradiation, compared to 97% for carboxin, 64% for furcarbanil, 50% for cyclafuramid, 20% for benodanil, 18% for mebenil, and 15% for oxycarboxin [1]. Under natural sunlight on bean leaf surfaces, the toxicity of pyracarbolid deposits decreased by 83% after 80 h, whereas carboxin and furcarbanil residues were almost completely inactivated after only 40 h, and cyclafuramid lost 85% of its activity [1]. The overall photostability rank order established was: carboxin < furcarbanil ≤ cyclafuramid ≤ pyracarbolid < mebenil ≤ benodanil < oxycarboxin [1].

Photostability Carboxanilide fungicides Foliar persistence UV degradation Seed treatment vs. foliar application

Field Efficacy Against Coffee Leaf Rust (Hemileia vastatrix): Pyracarbolid Outperforms Carbendazim and Cuprous Oxide with a Distinct Abscission-Accelerating Mechanism

In a field trial conducted during a natural epidemic of coffee leaf rust (Hemileia vastatrix) in Kenya (July–November 1972), an oil-based formulation of pyracarbolid applied at 0.6% product concentration at 3-weekly intervals provided better disease control than carbendazim at 0.4% or cuprous oxide at 0.7% [1]. Beyond simple efficacy, pyracarbolid exhibited a unique abscission-accelerating effect: it promoted the shedding of already-infected leaves, thereby reducing inoculum pressure, while simultaneously preventing new infections. On pyracarbolid-treated trees, abnormal and 'pitted' rust lesions developed from pre-spray infections, whereas lesions on all other treatments appeared normal [1].

Coffee rust control Hemileia vastatrix Foliar fungicide efficacy Field trial Abscission acceleration

In Vitro Antifungal Potency Against Sclerotium rolfsii at Low Concentration: Pyracarbolid Matches Carboxin and Outperforms Three Other Commercial Fungicides at 10 ppm

Using a poisoned food technique to establish dosage-response curves, pyracarbolid and carboxin both exhibited 'very strong' fungicidal action against Sclerotium rolfsii (the causal agent of peanut southern blight), completely checking fungal growth even at the lowest tested concentration of 10 ppm [1]. In contrast, the next-best fungicides—triphenyl acetate, pentachloronitrobenzene (PCNB), and iprodione—were classified only as 'second best,' demonstrating measurably weaker inhibition at equivalent concentrations [1]. Subsequent seed treatment trials at 0.3% active ingredient confirmed that carboxin provided maximum seedling stand protection, while pyracarbolid also showed strong protective effects [1].

Sclerotium rolfsii Seed treatment fungicide Poisoned food technique Dose-response Southern blight

PESTANAL® Purity Certification: ≥98.0% HPLC Purity with NMR Structure Confirmation, Specified Water Content, and 60-Month Expiry Differentiates This Standard from Technical-Grade and Non-PESTANAL Alternatives

The PESTANAL® pyracarbolid analytical standard (Product No. 45646) is controlled to a specification including ≥98.0% purity by HPLC area %, proton NMR spectrum conforming to structure, ≤1.0% water content (Karl Fischer), melting point 105–111 °C, appearance as white to yellow/beige powder or crystals, and a defined 60-month expiry period with batch-specific Certificate of Analysis . In comparison, technical-grade pyracarbolid is specified at a minimum active substance purity of >98% (under EU regulatory definition) but is not supplied with batch-specific HPLC purity data, NMR confirmation, water content limit, or expiry dating—rendering it unsuitable for use as a quantitative reference material without independent re-certification [1].

Certified reference material HPLC purity NMR confirmation Analytical standard quality Batch-specific COA

Dual-Technique Chromatographic Certification with Digital NMR Reference: HPLC and GC Suitability Plus ChemisTwin® NMR Enable Cross-Platform Method Validation Not Universally Available Across All Pyracarbolid Reference Standards

The PESTANAL® pyracarbolid standard (45646) is explicitly certified as suitable for both high-performance liquid chromatography (HPLC) and gas chromatography (GC), and is provided in neat format, making it directly compatible with LC-MS/MS and GC-MS/MS workflows without solvent incompatibility concerns . Additionally, a digital NMR reference spectrum is available through the ChemisTwin® platform, enabling online identity confirmation and digital external standard-based quantification without consuming physical reference material . In contrast, pyracarbolid reference standards from alternative suppliers (e.g., Agilent PST-5235A1000, AccuStandard P-792S-CN, HPC Standards 678105) are typically supplied as 100–1000 µg/mL pre-diluted solutions in acetonitrile, which are optimized for quantitative LC applications but may present solvent compatibility challenges for direct GC injection and lack the digital NMR reference capability [1].

LC-MS/MS method validation GC-MS/MS Digital reference material ChemisTwin Multi-residue pesticide analysis

Procurement-Driven Application Scenarios Where Pyracarbolid PESTANAL® Analytical Standard Provides Verified Differentiation Value


Multi-Residue Pesticide Quantification in Fruit Juice and Beverage Matrices by LC-MS/MS and GC-MS/MS

The PESTANAL® pyracarbolid analytical standard was explicitly used as the reference material in the validated QuEChERS-based LC-MS/MS and GC-MS/MS method for quantifying 174 pesticides in fruit juice products (açaí, goji, mangosteen, noni, pomegranate, sea buckthorn), as documented by Tran et al. (2012) in Food Chemistry [1]. Laboratories replicating or extending this published method benefit from using the identical PESTANAL® neat standard, which is certified suitable for both LC and GC platforms, enabling a single reference material procurement to support dual-platform method validation. The batch-specific COA with ≥98.0% HPLC purity and NMR structure confirmation provides the metrological traceability required for ISO/IEC 17025 compliance in food testing laboratories .

Photostability Comparison Studies of First-Generation SDHI Fungicides for Environmental Fate and Residue Dissipation Research

Buchenauer's (1975) seminal photostability study established pyracarbolid's intermediate position (58% UV inactivation vs. 97% for carboxin and 15% for oxycarboxin) within a seven-compound carboxanilide series [2]. Environmental fate laboratories investigating the photodegradation kinetics of legacy SDHI fungicides on crop leaf surfaces or in surface water monitoring programs require a certified neat analytical standard to prepare calibration curves for quantifying parent compound depletion and photoproduct formation. The neat PESTANAL® format enables gravimetric preparation of irradiated solutions at precisely known starting concentrations, which is essential for calculating accurate photodegradation rate constants and half-lives.

Retrospective Residue Surveillance of Obsolete Fungicides in Coffee-Producing Regions

Field evidence from Mulinge et al. (1974) demonstrated that pyracarbolid provided superior coffee leaf rust control compared to carbendazim and cuprous oxide in Kenya, with a unique abscission-accelerating mechanism that reduced inoculum carryover [3]. Although pyracarbolid is now classified as an obsolete active substance (not approved under EC Regulation 1107/2009), its historical use in coffee plantations across East Africa, India, and Latin America creates a need for retrospective residue monitoring in green coffee beans and processed coffee products destined for export markets with stringent maximum residue limit (MRL) requirements. The PESTANAL® standard, with its 60-month expiry period and batch-specific documentation, supports long-term residue surveillance program continuity.

SDHI Fungicide Resistance Monitoring and Cross-Resistance Mechanism Studies Using First-Generation Reference Compounds

As a first-generation SDHI fungicide, pyracarbolid serves as a critical reference compound for studying the evolution of target-site resistance mutations in fungal succinate dehydrogenase (SDH) subunit genes (sdhB, sdhC, sdhD). Modern SDHI resistance monitoring programs in Basidiomycete pathogens (e.g., rusts, Rhizoctonia spp.) require authenticated first-generation SDHI standards to establish baseline sensitivity profiles against which resistance factors to newer SDHIs (e.g., boscalid, penthiopyrad, fluxapyroxad) can be compared. The ≥98.0% purity with NMR confirmation ensures that observed IC₅₀ shifts in mycelial growth assays reflect genuine resistance rather than standard impurity artifacts .

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